molecular formula C16H11Cl3F3N3O3 B610349 Pyr3 CAS No. 1160514-60-2

Pyr3

Cat. No.: B610349
CAS No.: 1160514-60-2
M. Wt: 456.6 g/mol
InChI Key: RZHGONNSASQOAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TRPC3 is a non-selective cation channel critical for calcium (Ca²⁺) and sodium (Na⁺) influx, which regulates diverse cellular processes such as apoptosis, migration, hypertrophy, and inflammation . Pyr3’s selectivity arises from its unique trichloroacrylamide group, which directly binds to the extracellular domain of TRPC3, as demonstrated by photoaffinity labeling and electrophysiological studies .

  • Cancer: Inhibits glioblastoma cell proliferation and migration by inducing caspase-dependent apoptosis and mitochondrial membrane depolarization .
  • Cardiovascular Diseases: Attenuates pressure overload-induced cardiac hypertrophy and myocardial ischemia/reperfusion injury by suppressing nuclear factor of activated T cells (NFAT) signaling .
  • Neurological Disorders: Reduces intracerebral hemorrhage (ICH)-induced brain edema and astrogliosis .

Preparation Methods

Synthetic Routes:: The synthesis of Pyr3 involves several steps, including the introduction of the pyrazole moiety. While I don’t have access to specific synthetic protocols, researchers have successfully prepared this compound using established organic chemistry techniques.

Reaction Conditions:: The exact reaction conditions for this compound synthesis may vary, but they typically involve coupling reactions, cyclizations, and functional group manipulations. Researchers have optimized these conditions to achieve high yields and purity.

Industrial Production:: Although this compound is primarily used as a research tool, its industrial-scale production remains limited. Further development and optimization are necessary to make it commercially viable.

Chemical Reactions Analysis

Reactivity:: Pyr3 exhibits selective inhibition of TRPC3 channels, making it a valuable tool for studying TRPC3-related functions. It likely undergoes minimal reactivity with other cellular components due to its specific binding to TRPC3.

Common Reagents and Conditions:: While specific reagents and conditions depend on the synthetic route, common reagents include pyrazole derivatives, halogenating agents, and coupling reagents. Researchers carefully control reaction temperatures, solvents, and catalysts to achieve the desired product.

Major Products:: The primary product of this compound synthesis is the compound itself. Its radioiodinated form ([125I]I-Pyr3) allows for in vivo tracking and biodistribution studies .

Scientific Research Applications

Cardiovascular Research

Pyr3 has been identified as a potent inhibitor of TRPC3 channels, which play a critical role in calcium signaling and cardiac hypertrophy. Studies have shown that this compound effectively attenuates hypertrophic responses in rat neonatal cardiomyocytes and reduces cardiac hypertrophy in mouse models subjected to pressure overload.

Case Study: Cardiac Hypertrophy

  • Objective: To assess the impact of this compound on cardiac hypertrophy.
  • Methodology: In vivo experiments involved administering this compound to mice with induced cardiac hypertrophy.
  • Results: this compound treatment resulted in significant reductions in hypertrophic growth markers and improved cardiac function, suggesting its potential as a therapeutic agent for TRPC3-related cardiovascular diseases .

Oncology Applications

In the field of oncology, this compound has demonstrated efficacy against glioblastoma multiforme (GBM), an aggressive brain tumor characterized by high TRPC3 expression levels. Research indicates that this compound inhibits the proliferation and migration of GBM cells.

Case Study: Glioblastoma Treatment

  • Objective: To evaluate the effects of this compound on GBM cell lines.
  • Methodology: In vitro studies utilized sulforhodamine B assays to measure cell viability alongside migration assays (wound healing and Transwell).
  • Results: this compound significantly reduced GBM cell proliferation and migration capabilities. Additionally, it induced apoptosis through caspase-dependent pathways. In xenograft models, this compound combined with temozolomide (TMZ) showed enhanced tumor growth inhibition compared to TMZ alone .

Neurological Research

This compound's role extends into neurological studies, particularly concerning intracerebral hemorrhage (ICH). The compound has been investigated for its neuroprotective effects following ICH, where it mitigates neuronal injury and astrogliosis.

Case Study: Neuroprotection in ICH

  • Objective: To determine the efficacy of this compound in improving outcomes after ICH.
  • Methodology: Male C57BL6 mice received ICH induction via collagenase infusion, followed by this compound administration.
  • Results: this compound treatment significantly improved neurological deficits, reduced brain edema, and decreased astrocyte activation. These findings highlight this compound's potential as a therapeutic target for hemorrhagic brain injuries .

Mechanistic Insights

The mechanism by which this compound exerts its effects primarily involves the selective inhibition of TRPC3 channels. This inhibition leads to decreased calcium influx, which is crucial for various cellular processes including hypertrophy and apoptosis.

Mechanistic Overview:

  • Calcium Signaling: By inhibiting TRPC3 channels, this compound disrupts calcium-dependent signaling pathways that contribute to pathological conditions such as cardiac hypertrophy and tumor progression.
  • Apoptosis Induction: In GBM cells, this compound triggers apoptotic pathways, enhancing the effectiveness of conventional therapies like TMZ .

Data Summary Table

Application AreaKey FindingsModel Used
CardiovascularReduced cardiac hypertrophyMouse model
OncologyInhibited GBM cell proliferation and migrationIn vitro & xenograft model
NeurologyImproved outcomes post-intracerebral hemorrhageMouse model

Mechanism of Action

Pyr3 selectively binds to TRPC3 channels, inhibiting their activity. By blocking TRPC3-mediated calcium influx, it modulates cellular responses. The exact molecular targets and downstream pathways remain areas of active research.

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1. Pyr2 (BTP2)
  • Structure : Shares a pyrazole core but contains a 3,5-bis(trifluoromethyl)pyrazole group instead of Pyr3’s trichloroacrylamide moiety .
  • Selectivity : Broadly inhibits TRPC3, TRPC5, and TRPC6 with lower specificity compared to this compound.
  • Efficacy :
    • Inhibits NFAT activation in cardiomyocytes with an IC₅₀ of 2 μM, 40-fold less potent than this compound (IC₅₀ = 0.05 μM) .
    • Less effective in suppressing cardiac hypertrophy in vivo .
2.1.2. Pyr4 and Pyr5
  • Pyr4 : Replaces this compound’s trichloroacrylamide with a 4-methyl-1,2,3-thiadiazole-5-carboxyamide group. Broadly inhibits DAG-activated TRPC3/6/7 channels .
  • Pyr5 : Retains the trichloroacrylamide group but modifies the pyrazole ring. Maintains TRPC3 selectivity but exhibits reduced metabolic stability .
2.1.3. Compound 20
  • Structure : Conformationally restricted this compound analogue designed to address this compound’s metabolic instability (rapid hydrolysis to inactive Pyr8) and toxicity (alkylating trichloroacrylamide) .
  • Advantages :
    • 10-fold higher metabolic stability in human liver microsomes.
    • Retains TRPC3 selectivity and rescues Aβ-induced neuronal damage in vitro with potency equivalent to this compound .

Functionally Similar Compounds

2.2.1. Galangin
  • Target : TRPC5, a TRPC3 homolog.
  • Mechanism: Natural flavonoid inhibiting TRPC5-mediated Ca²⁺ entry (IC₅₀ = 0.45 μM) .
  • Therapeutic Use : Attenuates pulmonary fibrosis and cerebral ischemia-reperfusion injury via SLC7A11/GPX4 axis modulation .
  • Key Difference : Unlike this compound, galangin lacks specificity for TRPC3 and primarily targets TRPC5 .
2.2.2. BTP Compounds (e.g., BTP1)
  • Structure : Share a pyrazole core with this compound but lack the trichloroacrylamide group critical for TRPC3 selectivity .
  • Function : Inhibit store-operated Ca²⁺ entry (SOCE) in RBL cells but show minimal activity against TRPC3 .

Comparative Efficacy in Disease Models

Compound Target IC₅₀ (TRPC3) Key Findings Reference
This compound TRPC3 0.05 μM (NFAT) Reduces cardiac hypertrophy in vivo; inhibits glioblastoma growth (IC₅₀ = 3 μM) .
Pyr2 TRPC3/5/6 2 μM (NFAT) Weak suppression of NFAT signaling; less effective in cardiac hypertrophy .
Galangin TRPC5 0.45 μM (TRPC5) Attenuates cerebral ischemia via ferroptosis inhibition; no TRPC3 activity .
Compound 20 TRPC3 0.06 μM (NFAT) Improved metabolic stability; rescues Aβ neurotoxicity .

Biological Activity

Pyr3, a selective inhibitor of the canonical transient receptor potential channel 3 (TRPC3), has garnered attention for its potential therapeutic applications in various physiological and pathological conditions. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure : this compound is identified chemically as 1-[4-[(2,3,3-Trichloro-1-oxo-2-propen-1-yl)amino]phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. Its structure is crucial for its selectivity towards TRPC3 channels.

Mechanism of Action : this compound selectively inhibits TRPC3-mediated calcium (Ca²⁺) influx. The compound has been shown to act from the extracellular side of the membrane, effectively blocking TRPC3 without significantly affecting other TRPC isoforms such as TRPC6, TRPM2, TRPM4, and TRPM7 at concentrations up to 3 µM . The IC₅₀ value for this compound's inhibition of TRPC3 is approximately 0.7 μM .

Biological Effects

This compound's inhibition of TRPC3 channels has several downstream effects:

  • Calcium Signaling : this compound significantly reduces Ca²⁺ influx in various cell types, including DT40 B lymphocytes and cardiomyocytes. This inhibition affects downstream signaling pathways, particularly those involving nuclear factor of activated T cells (NFAT) .
  • Cardiac Hypertrophy : In studies involving rat neonatal cardiomyocytes and mouse models, this compound effectively suppressed hypertrophic responses induced by angiotensin II (Ang II), such as actin reorganization and brain natriuretic peptide (BNP) expression. It demonstrated a more potent effect compared to its analog Pyr2 .

Table 1: Summary of Key Research Findings on this compound

Study ReferenceCell TypeObserved EffectIC₅₀ (µM)
Rat Neonatal CardiomyocytesInhibition of hypertrophic responses0.05
Rat Purkinje CellsSuppression of DHPG-mediated current10
DT40 B LymphocytesElimination of PLC translocationNot specified
HEK293 CellsSelective inhibition of TRPC3 over other TRPCs0.7

Case Study: Cardiac Hypertrophy

In a study examining the role of this compound in cardiac hypertrophy, researchers found that administration of this compound significantly inhibited Ang II-induced NFAT activation and hypertrophic growth in both in vitro and in vivo models. This suggests potential therapeutic applications for this compound in treating heart diseases characterized by excessive hypertrophic responses .

Q & A

Q. How does Pyr3 achieve selective inhibition of TRPC3 channels compared to other TRPC family members?

Basic Research Focus
this compound's selectivity stems from its molecular structure, particularly the trichloroacetamide group, which directly interacts with TRPC3's extracellular domain. Experimental validation involves co-expressing TRPC3 with other TRPC isoforms (e.g., TRPC1, TRPC5, TRPC6) in HEK293 cells and measuring Ca²⁺ influx via fluorescence imaging. This compound inhibits TRPC3-mediated Ca²⁺ entry (IC₅₀ = 700 nM) but shows no effect on other isoforms, confirming specificity .

Advanced Methodological Consideration
To further validate selectivity, employ competitive binding assays using photoaffinity probes (e.g., Pyr-PP) to map interaction sites. TRPC3-GFP fusion proteins can be used to track binding via fluorescence resonance energy transfer (FRET), ensuring this compound targets TRPC3 exclusively .

Q. What experimental approaches validate this compound's specificity in TRPC3-mediated signaling pathways?

Basic Validation
Use in vitro models with TRPC3-knockout cells or siRNA-mediated TRPC3 silencing. Compare this compound's effects on Ca²⁺ dynamics in wild-type vs. TRPC3-deficient systems. This compound should fail to inhibit Ca²⁺ influx in knockout models, confirming TRPC3 dependence .

Advanced Techniques
Combine patch-clamp electrophysiology with pharmacological profiling. For example, apply this compound (3 µM) during carbachol (CCh)-induced TRPC3 activation in HEK293 cells. The absence of current inhibition in TRPC6-expressing cells confirms selectivity .

Q. How should researchers resolve contradictions in this compound's dose-response data across cellular models?

Basic Analysis Framework
Contradictions may arise from cell-type variability (e.g., endogenous TRPC expression levels) or assay conditions (e.g., extracellular Ca²⁺ concentrations). Standardize protocols using:

  • Calcium-free buffers to isolate TRPC3-specific currents.
  • Normalized agonist concentrations (e.g., 60 µM CCh for mAChR activation).
  • Replicate experiments across ≥3 independent cell passages .

Advanced Statistical Approach
Apply meta-analysis to aggregate data from multiple studies. Use mixed-effects models to account for inter-study variability. Report IC₅₀ values with 95% confidence intervals to quantify uncertainty .

Q. What methodological frameworks guide the design of studies on this compound's therapeutic potential?

Basic Framework (PICOT)

  • Population/Problem: Disease models with TRPC3 dysregulation (e.g., cardiac hypertrophy).
  • Intervention: this compound dosing (e.g., 0.3–3 µM in vitro; 10 mg/kg in vivo).
  • Comparison: TRPC3-knockout models or alternative inhibitors (e.g., Pyr2).
  • Outcome: Reduced pathological Ca²⁺ influx or improved functional metrics.
  • Time: Acute (minutes-hours) vs. chronic (days-weeks) effects .

Advanced Framework (FINER)

  • Feasibility: Ensure access to TRPC3-specific assays (e.g., FLIPR Calcium 6 assays).
  • Novelty: Investigate understudied pathways (e.g., TRPC3-NFAT coupling in immune cells).
  • Ethical: Adhere to in vivo ethical guidelines for animal models .

Q. What controls are essential for assessing this compound's effects on intracellular calcium dynamics?

Basic Controls

  • Vehicle Control: DMSO (this compound solvent) at equivalent concentrations.
  • Calcium-Free Control: Eliminate extracellular Ca²⁺ to distinguish store-operated vs. TRPC3-mediated influx.
  • Pharmacological Control: Co-apply TRPC3-agonists (e.g., GSK1702934A) to confirm pathway specificity .

Advanced Controls

  • Genetic Controls: Use CRISPR-Cas9-edited TRPC3-KO cells to isolate off-target effects.
  • Time-Lapse Controls: Monitor Ca²⁺ recovery post-Pyr3 washout to assess reversibility (slow recovery suggests partial irreversibility) .

Q. How can researchers optimize this compound's in vivo administration to minimize off-target effects?

Basic Protocol

  • Dose Optimization: Start with 5–10 mg/kg (IP or IV) in rodent models, adjusting based on plasma half-life (~2–4 hours).
  • Tissue Specificity: Use TRPC3 reporter mice (e.g., TRPC3-luciferase) to track target engagement .

Advanced Methodology

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Measure this compound concentration in plasma and target tissues via LC-MS/MS. Correlate with TRPC3 activity (e.g., NFAT nuclear translocation) .

Q. What strategies address conflicting findings in this compound's efficacy between in vitro and in vivo models?

Basic Strategy

  • Assay Concordance: Validate in vitro findings using primary cells from in vivo models.
  • Dose Equivalency: Adjust in vitro concentrations to match in vivo pharmacokinetic profiles .

Advanced Approach

  • Organoid Models: Use 3D TRPC3-expressing organoids to bridge in vitro-in vivo gaps.
  • Single-Cell RNA Sequencing: Identify compensatory pathways (e.g., TRPC6 upregulation) in in vivo non-responders .

Properties

IUPAC Name

ethyl 1-[4-(2,3,3-trichloroprop-2-enoylamino)phenyl]-5-(trifluoromethyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl3F3N3O3/c1-2-28-15(27)10-7-23-25(12(10)16(20,21)22)9-5-3-8(4-6-9)24-14(26)11(17)13(18)19/h3-7H,2H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHGONNSASQOAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)NC(=O)C(=C(Cl)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl3F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60719181
Record name Ethyl 1-{4-[(2,3,3-trichloroacryloyl)amino]phenyl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160514-60-2
Record name Ethyl 1-{4-[(2,3,3-trichloroacryloyl)amino]phenyl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.